molecular formula C17H21N5O4S2 B11481342 1-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]-4-(pyrrolidin-1-ylsulfonyl)piperazine

1-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]-4-(pyrrolidin-1-ylsulfonyl)piperazine

Cat. No.: B11481342
M. Wt: 423.5 g/mol
InChI Key: FISRLLGZDYSPCF-UHFFFAOYSA-N
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Description

1-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]-4-(pyrrolidin-1-ylsulfonyl)piperazine is a complex organic compound that features a combination of thiazole, nitrophenyl, pyrrolidine, and piperazine moieties

Preparation Methods

The synthesis of 1-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]-4-(pyrrolidin-1-ylsulfonyl)piperazine typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine .

Chemical Reactions Analysis

1-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]-4-(pyrrolidin-1-ylsulfonyl)piperazine can undergo various chemical reactions, including:

Scientific Research Applications

This compound has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]-4-(pyrrolidin-1-ylsulfonyl)piperazine involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The thiazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar compounds include:

    1-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxylate: Shares the thiazole and nitrophenyl groups but differs in the piperidinecarboxylate moiety.

    4-(Pyrrolidin-1-yl)benzonitrile: Contains the pyrrolidine ring but lacks the thiazole and nitrophenyl groups.

    2-Substituted 4-(2,5-dichlorothienyl)-1,3-thiazoles: Similar thiazole structure but with different substituents .

These comparisons highlight the unique combination of functional groups in 1-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]-4-(pyrrolidin-1-ylsulfonyl)piperazine, which contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C17H21N5O4S2

Molecular Weight

423.5 g/mol

IUPAC Name

4-(4-nitrophenyl)-2-(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)-1,3-thiazole

InChI

InChI=1S/C17H21N5O4S2/c23-22(24)15-5-3-14(4-6-15)16-13-27-17(18-16)19-9-11-21(12-10-19)28(25,26)20-7-1-2-8-20/h3-6,13H,1-2,7-12H2

InChI Key

FISRLLGZDYSPCF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)N2CCN(CC2)C3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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